![molecular formula C20H19N3O2S B2857008 2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-77-4](/img/structure/B2857008.png)
2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known to have potential applications in the field of medicine, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves the activation of the caspase-dependent pathway, which leads to apoptosis in cancer cells. The compound binds to the DNA of cancer cells and inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the cell cycle at the G2/M phase. The compound has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its strong anti-cancer properties. The compound has been found to be effective against a wide range of cancer cells, including breast cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its potential applications in cancer therapy.
Orientations Futures
There are several future directions for the research on 2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to explore the potential applications of this compound in the treatment of other types of cancer. Another direction is to investigate the mechanisms of action of this compound in more detail, particularly its interactions with DNA and topoisomerase II. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves the reaction of 4-methoxyphenylacetonitrile with 2-isopropylthio-3-formylindole in the presence of a base. The product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been extensively studied for its potential applications in cancer research. It has been shown to have strong anti-cancer properties, particularly against breast cancer cells. The compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12(2)26-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)13-8-10-14(25-3)11-9-13/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXTYQKNMFPVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

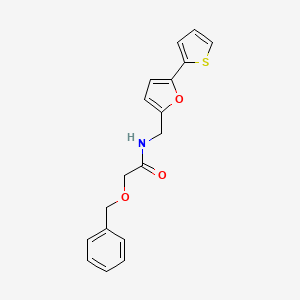
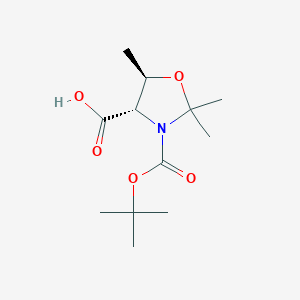
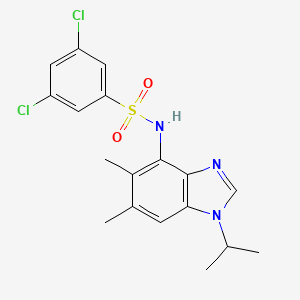
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)



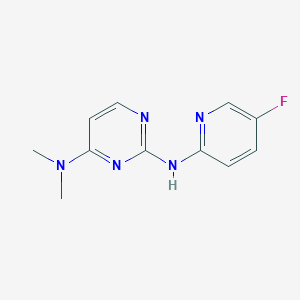



![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)
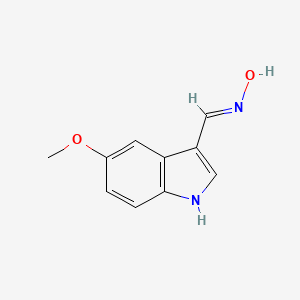
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)